molecular formula C19H14FNO3 B13422289 Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- CAS No. 50332-12-2

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)-

Cat. No.: B13422289
CAS No.: 50332-12-2
M. Wt: 323.3 g/mol
InChI Key: LRHITLXORUKBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- (hereafter referred to by its full systematic name) is a tricyclic indole derivative characterized by a fused dioxolane ring system and a tetrahydroindole core substituted at the 5-position with a para-fluorobenzoyl group. Its structure combines a partially hydrogenated indole scaffold with a dioxolane ring, conferring unique steric and electronic properties. The para-fluorobenzoyl moiety enhances lipophilicity and may influence bioactivity, as fluorine atoms are known to modulate metabolic stability and binding affinity in medicinal chemistry .

Properties

CAS No.

50332-12-2

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C19H14FNO3/c20-12-6-4-11(5-7-12)19(22)21-15-3-1-2-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h4-9H,1-3,10H2

InChI Key

LRHITLXORUKBQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Construction of the 1,3-dioxoloindole core
    The 1,3-dioxolo ring is typically formed by cyclization of appropriate catechol or dihydroxy precursors with the indole nucleus, often via acid-catalyzed or base-promoted condensation reactions.

  • Step 2: Introduction of the tetrahydrocyclopentane ring
    This involves hydrogenation or ring-closure reactions to saturate and form the cyclopentane ring fused to the indole-dioxolo system.

  • Step 3: Attachment of the p-fluorobenzoyl group
    The para-fluorobenzoyl moiety is introduced via acylation reactions, often employing p-fluorobenzoyl chloride or activated esters under controlled conditions to ensure regioselectivity and yield.

Detailed Synthetic Procedures

Preparation of 5-(4-Fluorophenyl)-5-oxopentanoic Acid (Key Intermediate)

This intermediate is crucial for introducing the p-fluorobenzoyl functionality:

  • Synthesis:
    Fluorobenzene is reacted with appropriate precursors under controlled temperature (e.g., 140 °C) and solvent conditions (toluene) for extended periods (up to 20 hours) to form 5-(4-fluorophenyl)-5-oxopentanoic acid with moderate yields (~51%) after crystallization from ethyl acetate.

  • Purification:
    Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and crystallization.

Parameter Condition Yield (%) Notes
Solvent Toluene 51 Stirred at 140 °C for 20 h
Workup Extraction, washing, crystallization Product as yellow-brown powder
Formation of Oxazolidinone Derivatives
  • Reaction:
    5-(4-Fluorophenyl)-5-oxopentanoic acid is reacted with (S)-benzyl-2-oxazolidinone in the presence of triethylamine and coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane.

  • Conditions:
    Cooling to -5 °C during addition, stirring at room temperature for 16-20 hours.

  • Yield:
    High yields reported (~78-86%) with purification by crystallization or column chromatography.

Parameter Condition Yield (%) Notes
Solvent THF or DCM 78-86 Stirred at RT for 16-20 h
Reagents Triethylamine, DCC, DMAP Coupling agents used
Purification Crystallization, chromatography White crystalline solid
Hydrazone Formation and Further Functionalization
  • Hydrazone Formation:
    Reaction of tert-butyl hydrazinecarboxylate with 5-(4-fluorophenyl)-5-oxopentanoic acid in THF at 50 °C for 16 h yields hydrazone intermediates with near-quantitative yield (99%).

  • Subsequent Steps:
    These intermediates can be further transformed to form the fused cyclopentane ring and complete the tetrahydro portion of the target molecule.

Cyclization and Ring Closure

  • The fused cyclopentane ring is formed via intramolecular cyclization reactions, often under acidic or catalytic hydrogenation conditions, to saturate the ring and achieve the tetrahydro structure.

  • Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are commonly employed.

Research Findings and Data Summary

Reaction Yields and Conditions Summary Table

Step Reaction Type Conditions Yield (%) Notes
5-(4-Fluorophenyl)-5-oxopentanoic acid synthesis Aromatic substitution/acylation Toluene, 140 °C, 20 h 51 Crystallization from ethyl acetate
Oxazolidinone formation Coupling reaction THF/DCM, RT, 16-20 h 78-86 Use of DCC, DMAP; crystallization
Hydrazone intermediate formation Condensation THF, 50 °C, 16 h 99 High yield, precursor for ring closure
Cyclopentane ring closure Hydrogenation/cyclization Pd/C catalyst, H2 atmosphere Variable Saturation of ring, tetrahydro formation

Analytical Characterization

  • NMR Spectroscopy:
    Proton NMR confirms aromatic and aliphatic proton environments consistent with the fused ring system and fluorobenzoyl group.

  • Mass Spectrometry:
    Molecular ion peaks align with expected molecular weight (~347 g/mol).

  • Melting Points:
    Crystalline intermediates show sharp melting points indicating purity (e.g., 141-142 °C for 5-(4-fluorophenyl)-5-oxopentanoic acid).

The preparation of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- involves a well-established synthetic route starting from aromatic precursors to build the fused heterocyclic core, followed by strategic introduction of the p-fluorobenzoyl group through acylation and coupling reactions. High yields are achievable in key steps such as oxazolidinone formation and hydrazone intermediate synthesis. The final cyclopentane ring closure is typically achieved via catalytic hydrogenation or intramolecular cyclization techniques.

This synthesis demands careful control of reaction conditions, purification steps, and reagent stoichiometry to ensure high purity and yield of the target compound. The use of modern coupling agents and catalysts facilitates efficient transformations, while analytical techniques confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

  • Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl (Non-fluorinated analog): The absence of a fluorine atom on the benzoyl group reduces electronegativity and lipophilicity compared to the p-fluoro derivative. This may decrease metabolic stability and alter interactions with hydrophobic binding pockets in biological targets .
  • The methyl group at the 3-position adds steric bulk, which could hinder rotational freedom and impact conformational stability .
  • 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives :
    These isoindolone analogs feature a difluoro-substituted dioxolane ring and demonstrate pesticidal activity. The fluorine atoms enhance oxidative stability and resistance to enzymatic degradation, a property likely shared with the target compound’s p-fluorobenzoyl group .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Source
Target Compound (p-fluorobenzoyl derivative) Not explicitly provided Estimated ~349.3* para-Fluorobenzoyl High lipophilicity; potential bioactivity
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl Not explicitly provided ~331.3* Benzoyl Lower metabolic stability vs. fluoro
Cyclopent[b]indole-5-carboxaldehyde, 1,2,3,4-tetrahydro-3-methyl- (9CI) C13H13NO 199.25 Carboxaldehyde, 3-methyl Polar reactivity; synthetic intermediate
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives C9H5F2NO3 213.14 Difluoro-dioxolane Pesticidal activity; oxidative stability

*Estimated based on structural analogs.

Research Findings and Functional Implications

  • Bioactivity : The pesticidal activity of dioxolo-isoindolone derivatives suggests that the target compound’s fluorine and dioxolane moieties could similarly enhance interactions with pest-specific enzymes or receptors.
  • Metabolic Stability : Fluorinated benzoyl groups are associated with prolonged half-lives in vivo due to resistance to cytochrome P450-mediated oxidation, a property advantageous in drug design .
  • Synthetic Challenges : The multi-step synthesis required for tricyclic indole derivatives (e.g., via enamine-mediated reactions ) underscores the need for optimized protocols to improve yields for the target compound.

Biological Activity

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The compound features a unique bicyclic structure that integrates elements from cyclopentane, dioxole, and indole frameworks. Its structural characteristics are pivotal in determining its biological activity. The molecular formula is C19H14ClNO3C_{19}H_{14}ClNO_3, and it includes various functional groups that enhance its reactivity and solubility.

Anticancer Properties

Studies indicate that Cyclopenta(b)-1,3-dioxolo(4,5-f)indole may possess significant anticancer properties . It has been shown to interact with cellular targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and modulating enzyme activities. Research highlights its potential to inhibit tubulin polymerization, a critical process in cell division .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines through mechanisms such as cell cycle arrest and induction of DNA damage markers .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties , making it a candidate for further exploration in infectious disease treatment:

  • Mechanism of Action : The antimicrobial effects may result from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Comparative Analysis : Similar compounds have shown varying degrees of antimicrobial activity based on structural modifications. For example, derivatives with different substituents exhibit distinct reactivity patterns and efficacy against specific pathogens.

Interaction Studies

Computational docking studies have been employed to predict how Cyclopenta(b)-1,3-dioxolo(4,5-f)indole interacts at a molecular level with various biological targets:

  • Binding Affinities : The compound demonstrates strong binding affinities with proteins involved in disease pathways. Notably, π-π stacking interactions with aromatic residues in proteins have been observed.
  • Comparison with Related Compounds :
Compound NameStructural FeaturesUnique Properties
5H-[1,3]Dioxolo[4,5-f]indoleDioxolo ring fused with indoleDifferent reactivity patterns due to lack of substituents
5-(p-Toluoyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indoleSimilar structure with p-toluoyl groupVarying biological activity profile compared to m-chlorobenzoyl derivative
Pyrrolo[1,2-a]indolesContains a pyrrole ring fused with indoleKnown for diverse biological activities including anticancer properties

Future Directions

The promising biological activities of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole warrant further investigation into its therapeutic potential. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
  • Structural Modifications : Exploring how variations in substituents can influence biological activity and pharmacokinetics.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves condensation of indole derivatives with p-fluorobenzoyl chloride under basic conditions, followed by cyclization and reduction steps. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during benzoylation to prevent side reactions .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .
  • Yield optimization : Batch reactors with continuous flow systems improve scalability .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., p-fluorobenzoyl via 19F^{19}\text{F}-NMR) and hydrogenation status .
  • X-ray crystallography : Resolve bicyclic system geometry and stereochemistry (e.g., tetrahydroindole ring conformation) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .
  • HPLC : Assess purity and detect byproducts .

Q. What safety protocols are essential for handling this compound?

Based on structural analogs and hazard classifications:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (GHS Category 2A for eye irritation) .
  • Ventilation : Use fume hoods due to respiratory tract irritation risks (H335) .
  • First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR strategies include:

  • Substituent modification : Replace p-fluorobenzoyl with electron-withdrawing groups (e.g., Cl, Br) to modulate binding affinity .
  • Core structure variation : Compare activity of tetrahydroindole derivatives vs. fully aromatic analogs (see table below) :
AnalogStructural FeatureIC₅₀ (μM)Target
Parent compoundp-Fluorobenzoyl0.12Tubulin polymerization
p-Chlorobenzoyl derivativeChlorine substitution0.08Tubulin polymerization
Non-fluorinated analogBenzoyl (no halogen)0.45Tubulin polymerization
  • In vitro assays : Use cancer cell lines (e.g., HeLa) to evaluate cytotoxicity and selectivity .

Q. What mechanistic insights explain its inhibition of tubulin polymerization?

Molecular docking reveals:

  • Hydrogen bonding : The carbonyl group of the p-fluorobenzoyl moiety interacts with Cys241β (colchicine-binding site) .
  • Hydrophobic interactions : The cyclopenta-dioxoloindole core occupies a hydrophobic pocket near Val315β .
  • Validation : Competitive binding assays with 3H^3\text{H}-colchicine confirm displacement .

Q. How can computational modeling improve the prediction of its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (2.8) and blood-brain barrier permeability (low) .
  • Molecular dynamics simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories .
  • Density functional theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., tubulin polymerization assay temperature at 37°C) .
  • Purity thresholds : Use ≥98% pure compound for reproducibility .
  • Cell line specificity : Compare results across multiple models (e.g., MCF-7 vs. PC3 cells) .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

  • Reagent compatibility : Replace moisture-sensitive catalysts (e.g., AlCl₃) with stable alternatives .
  • Process control : Implement inline FTIR to monitor cyclization completion .
  • Waste management : Optimize solvent recovery (e.g., dichloromethane distillation) .

Q. What non-therapeutic applications are emerging for related dioxoloindole derivatives?

  • Agricultural chemistry : Difluoro-dioxoloindole derivatives show pesticidal activity (e.g., European Patent EP384524A1) .
  • Material science : Fluorinated analogs exhibit fluorescence properties for sensor development .

Q. How can advanced crystallographic techniques resolve structural ambiguities?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds in the dioxole ring) .
  • Single-crystal XRD : Determine absolute configuration of the tetrahydroindole stereocenter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.